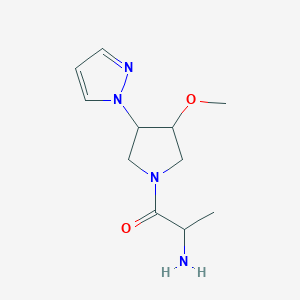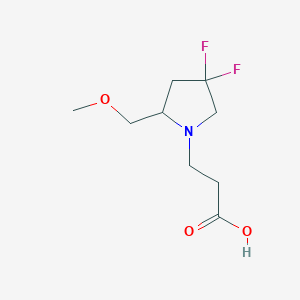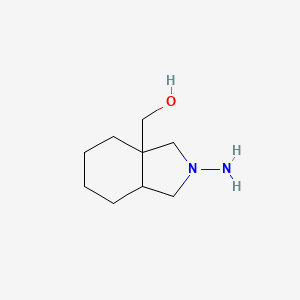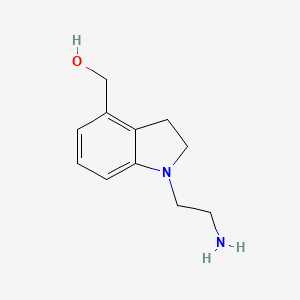![molecular formula C12H20ClNO2 B1493246 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one CAS No. 2098072-91-2](/img/structure/B1493246.png)
2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one, also known as 2-chloro-1-cyclopentylbutan-1-one, is a synthetic organic compound used in scientific research. It is a cyclic ether with a five-membered ring containing a chlorine atom and a cyclopentyl group. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. This compound has been studied for its potential applications in scientific research, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a pharmaceutical intermediate.
Scientific Research Applications
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been studied as a pharmaceutical intermediate for the synthesis of various compounds. In addition, it has been used as a catalyst for the synthesis of polycyclic aromatic compounds and other organic compounds.
Mechanism of Action
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one has been studied for its potential mechanism of action. It has been found to be an effective catalyst in the synthesis of polycyclic aromatic compounds and other organic compounds. It has also been found to have a strong electron-withdrawing effect, which can be used to facilitate the formation of new bonds. In addition, it has been found to be an effective ligand in coordination chemistry, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one has been studied for its potential biochemical and physiological effects. It has been found to be a strong electron-withdrawing compound, which can be used to facilitate the formation of new bonds. In addition, it has been found to be an effective catalyst in the synthesis of polycyclic aromatic compounds and other organic compounds. It has also been studied for its potential effects on the nervous system, but no significant effects have been observed.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one has several advantages and limitations for use in lab experiments. One advantage is its high solubility in most organic solvents, making it easy to work with in the lab. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can lead to unwanted side reactions and can make it difficult to control the reaction conditions.
Future Directions
2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one has several potential applications in scientific research and has been studied for its potential effects on the nervous system. However, further research is needed to better understand its mechanism of action and its potential effects on the body. Possible future directions for research include studying its effects on other systems in the body, such as the cardiovascular and immune systems. In addition, further research
properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)12(15)14-6-7-16-8-9-4-3-5-11(9)14/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJXYZOIGVLRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC2C1CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)


![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)

